molecular formula C10H10N2O B597001 3-Benzyl-1,2-oxazol-5-amine CAS No. 119162-58-2

3-Benzyl-1,2-oxazol-5-amine

Cat. No. B597001
CAS RN: 119162-58-2
M. Wt: 174.203
InChI Key: PJEXDUCPZGTNTP-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 and is a white powder at room temperature . The IUPAC name for this compound is 3-benzyl-5-isoxazolamine .


Synthesis Analysis

The synthesis of oxazole derivatives, including this compound, often involves the reaction of aromatic aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a quaternary ammonium hydroxide ion exchange resin . This reaction results in the formation of 5-aryloxazoles . Other methods for the synthesis of oxazole derivatives involve the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Molecular Structure Analysis

The molecular structure of this compound consists of a 5-membered oxazole ring attached to a benzyl group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Physical And Chemical Properties Analysis

This compound is a white powder at room temperature . It has a melting point of 127-129°C . The compound is stable under normal conditions and should be stored at room temperature .

Scientific Research Applications

Synthesis of Complex Structures

3-Benzyl-1,2-oxazol-5-amine serves as a key intermediate in the synthesis of complex macrocyclic and heterocyclic structures, showcasing its versatility in constructing spatially symmetrical molecules. For instance, the synthesis of 6,11-diaza-1,5(2,5)-dioxazole-3(1,2)-benzenecycloundecaphan-14,54-dicarbonitrile employs 2-amino-3,3-dichloroacrylonitrile (ADAN) transformations into 5-amino-4-cyanooxazoles, illustrating the compound's role in creating high-symmetry molecules with potential in various applications, including materials science and pharmaceuticals (Merzhyievskyi et al., 2020).

Molecular Docking and Antibacterial Properties

This compound derivatives have been studied for their antibacterial properties, with molecular docking studies revealing their potential binding modes to bacterial target proteins. The synthesis of 1,3-oxazole-quinoxaline amine hybrids demonstrated this application, highlighting the importance of lipophilic and hydrogen bond characters for antibacterial activity, providing insights into the design of new antibacterial agents (Keivanloo et al., 2020).

Advanced Material Synthesis

The compound's reactivity under microwave-assisted conditions on ionic liquid support showcases its utility in synthesizing highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, contributing to the field of materials science, particularly in the development of new polymers and coatings with unique properties (Chanda et al., 2012).

Exploration in Organic Chemistry

Research into this compound derivatives extends to exploring novel synthetic routes and reactions, such as the facile synthesis of new 1,2‐dihydro‐2λ5‐[1,3]oxazolo[5,4‐d][1,3,2]diazaphosphinine derivatives, broadening the scope of available heterocyclic compounds for further scientific exploration (Shablykin et al., 2008).

Safety and Hazards

The safety information for 3-Benzyl-1,2-oxazol-5-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

3-benzyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEXDUCPZGTNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119162-58-2
Record name 3-benzyl-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-oxo-4-phenylbutanenitrile (690 mg, 4.34 mmol) in ethanol (25 mL) is added pyridine (4.91 mL, 60.7 mmol) and hydroxylamine hydrochloride (301 mg, 4.34 mmol). The reaction mixture is allowed to stir at room temperature 84 h. The mixture is diluted with ethyl acetate and 1M aqueous NaOH solution. The layers are separated and the aqueous layer is extracted with ethyl acetate. The organic layers are washed with brine, dried (Na2SO4), and the solvent is removed in vacuo to afford the title compound as a yellow solid (702 mg, 93%). LCMS: 175.20 (M+H+).
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
4.91 mL
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

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